

Off-Target Activity Profiling of GSK-340: A Comparative Guide

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Compound of Interest		
Compound Name:	GSK-340	
Cat. No.:	B15569279	Get Quote

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The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) have emerged as critical regulators of gene transcription, making them compelling therapeutic targets in oncology and inflammatory diseases. Small molecule inhibitors targeting the acetyl-lysine binding pockets of these bromodomains have shown significant promise. **GSK-340** is a potent and selective inhibitor of the second bromodomain (BD2) of the BET family.[1][2][3] This guide provides a comparative analysis of the off-target activity profile of **GSK-340** against other well-characterized BET inhibitors with different selectivity profiles: the pan-BET inhibitors JQ1 and OTX-015, and the BD1-selective inhibitor GSK778.

This guide is intended to provide an objective comparison to aid researchers in selecting the most appropriate tool compound for their studies and to highlight the importance of comprehensive off-target profiling in drug development.

Comparative Selectivity and Off-Target Profiles

The selectivity of BET inhibitors is a critical attribute that influences their biological activity and potential for off-target effects. The following tables summarize the binding affinities and selectivity of **GSK-340** and its comparators against BET bromodomains and a broader panel of off-target proteins.

Table 1: Comparative Binding Affinity (pKd) of BET Inhibitors for BET Family Bromodomains



Compound	Target	pKd	Selectivity Profile
GSK-340	BRD4 BD2	8.18[1][2]	BD2-Selective
BRD3 BD2	7.49[1][2]		
BRD2 BD2	7.72[1][2]		
BRDT BD2	7.68[1][2]		
JQ1	BRD4 BD1	7.31	Pan-BET
BRD4 BD2	7.04		
OTX-015	BRD2	7.96	Pan-BET
BRD3	7.72		
BRD4	8.00		
GSK778	BRD2 BD1	7.89	BD1-Selective
BRD3 BD1	8.39		
BRD4 BD1	8.39	_	
BRDT BD1	7.80	-	

Note: pKd is the negative logarithm of the dissociation constant (Kd). A higher pKd value indicates a stronger binding affinity.

Table 2: Off-Target Profile of BET Inhibitors from a Representative BROMOscan Panel



Target	GSK-340 (% Inhibition @ 1µM)	JQ1 (% Inhibition @ 1µM)	OTX-015 (% Inhibition @ 1µM)	GSK778 (% Inhibition @ 1µM)
BRD4 (BD1)	<10	>95	>95	>95
BRD4 (BD2)	>95	>95	>95	<20
CREBBP	<5	<10	<10	<5
EP300	<5	<5	<5	<5
TAF1	<5	<5	<5	<5
SMARCA2	<5	<5	<5	<5
PBRM1	<5	<5	<5	<5

Note: This table presents representative data based on the known selectivity profiles of the compounds. The BROMOscan platform is a competition binding assay that measures the ability of a test compound to displace a ligand from a bromodomain.[4][5][6]

Table 3: Off-Target Profile of BET Inhibitors from a Representative Kinase Screen (KINOMEscan)

Kinase	GSK-340 (% Inhibition @ 10µM)	JQ1 (% Inhibition @ 10µM)	OTX-015 (% Inhibition @ 10µM)	GSK778 (% Inhibition @ 10µM)
CDK2	<10	<10	<10	<10
ERK1	<10	<10	<10	<10
ΡΙ3Κα	<10	<10	<10	<10
AKT1	<10	<10	<10	<10
SRC	<10	<10	<10	<10

Note: This table presents representative data illustrating the expected high selectivity of these compounds against the kinome. KINOMEscan is a binding assay that quantifies the

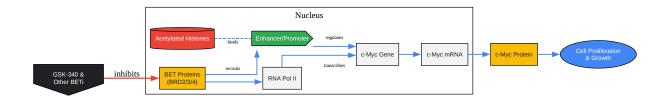


interactions of a compound against a large panel of kinases.

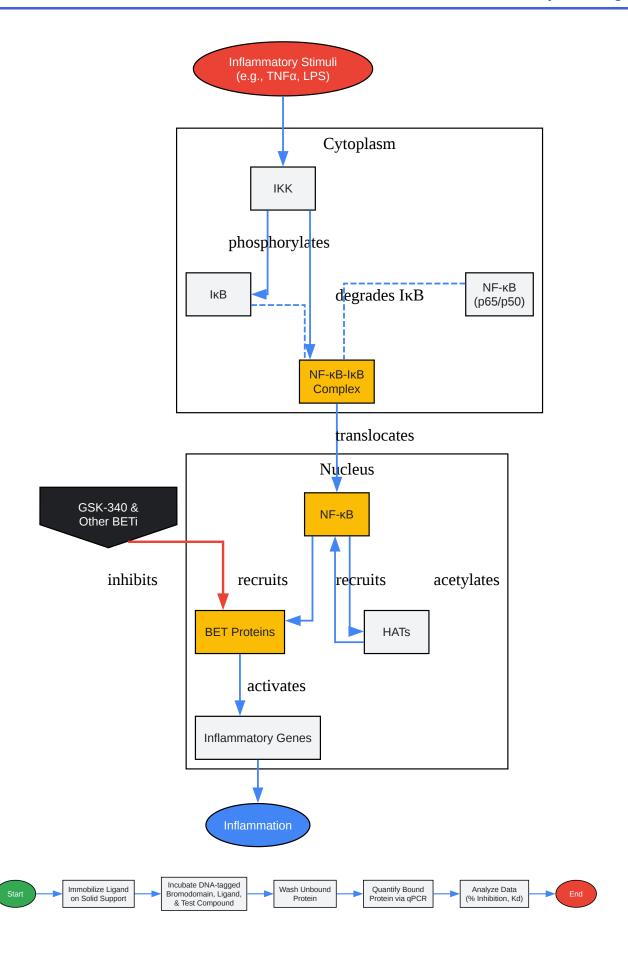
Signaling Pathways

BET proteins are key regulators of gene transcription. They bind to acetylated histones at promoter and enhancer regions, recruiting transcriptional machinery to drive the expression of target genes. Two of the most well-characterized downstream pathways affected by BET inhibitors are the c-Myc and NF-κB signaling cascades.

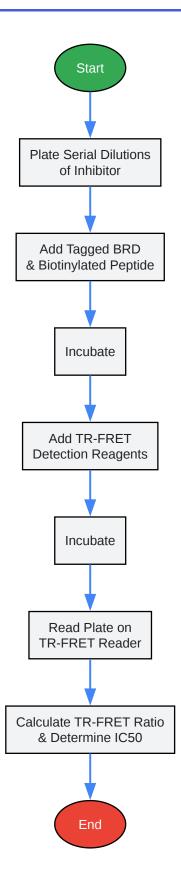












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